

Application Note: HPLC Method for Quantification of Pregabalin Lactam in Bulk Drug

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Compound of Interest

Compound Name: *Pregabalin lactam*

Cat. No.: *B058225*

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Abstract

This application note details a precise, and accurate high-performance liquid chromatography (HPLC) method for the quantification of **pregabalin lactam**, a potential impurity, in bulk pregabalin drug substance. The method utilizes a reversed-phase C18 column with isocratic elution and UV detection at 210 nm. This method is suitable for routine quality control analysis of pregabalin to ensure its purity and stability. The method has been developed based on a comprehensive review of published analytical procedures and is aligned with the principles of ICH guidelines for analytical method validation.

Introduction

Pregabalin is an anticonvulsant drug used to treat various neurological and psychiatric disorders. During the synthesis or storage of pregabalin, an intramolecular cyclization can occur, leading to the formation of the **pregabalin lactam** impurity (4-isobutyl-pyrrolidin-2-one). As a potential process-related impurity and degradation product, it is crucial to monitor and control the level of **pregabalin lactam** in the bulk drug substance to ensure its safety and efficacy. This application note provides a detailed protocol for a stability-indicating HPLC method for the quantification of **pregabalin lactam**.

Experimental

Instrumentation

A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector is required. Data acquisition and processing are performed using a suitable chromatography data system.

Chemicals and Reagents

- Pregabalin reference standard
- **Pregabalin lactam** reference standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Di-ammonium hydrogen phosphate (analytical grade)
- Orthophosphoric acid (analytical grade)
- Water (HPLC grade)

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in Table 1.

Table 1: Chromatographic Conditions

Parameter	Value
Column	Inertsil ODS-3V C18 (250 mm x 4.6 mm, 5 μ m)
Mobile Phase	0.01M Di-ammonium hydrogen phosphate buffer (pH 6.5) and Acetonitrile (gradient)
Flow Rate	0.8 mL/min
Column Temperature	25°C
Detection Wavelength	210 nm
Injection Volume	20 μ L
Run Time	Approximately 45 minutes

Protocols

Preparation of Mobile Phase and Solutions

Buffer Preparation (0.01M Di-ammonium hydrogen phosphate, pH 6.5):

- Accurately weigh and dissolve 1.32 g of di-ammonium hydrogen phosphate in 1000 mL of HPLC grade water.
- Adjust the pH of the solution to 6.5 ± 0.05 with dilute orthophosphoric acid.
- Filter the buffer solution through a 0.45 μ m membrane filter and degas prior to use.

Mobile Phase Preparation: The mobile phase is used in a gradient elution mode. The specific gradient program should be optimized based on the system and column used. A typical gradient might involve varying the proportion of the buffer and acetonitrile.

Diluent Preparation: A mixture of buffer and acetonitrile in a ratio of 50:50 (v/v) can be used as the diluent.

Standard Solution Preparation:

- Pregabalin Standard Stock Solution: Accurately weigh about 30 mg of pregabalin reference standard into a 20 mL volumetric flask. Add 15 mL of diluent, sonicate to dissolve, and then

dilute to the mark with the diluent.

- **Pregabalin Lactam** Standard Stock Solution: Accurately weigh about 15 mg of **pregabalin lactam** reference standard into a 50 mL volumetric flask. Add approximately 30 mL of diluent, sonicate to dissolve, and dilute to the mark with the diluent.
- Working Standard Solution: A suitable dilution of the stock solutions should be prepared to obtain a final concentration relevant to the expected impurity levels.

Sample Solution Preparation:

- Accurately weigh about 300 mg of the pregabalin bulk drug sample into a 20 mL volumetric flask.
- Add 15 mL of diluent and sonicate for approximately 15 minutes to ensure complete dissolution.
- Allow the solution to cool to room temperature and then dilute to the mark with the diluent.
- Filter the solution through a 0.45 µm syringe filter before injection.

System Suitability

Before sample analysis, the chromatographic system must meet predefined system suitability criteria. A standard solution containing both pregabalin and **pregabalin lactam** is injected. The key parameters to be monitored are presented in Table 2.

Table 2: System Suitability Parameters

Parameter	Acceptance Criteria
Tailing Factor (for both peaks)	Not more than 2.0
Theoretical Plates (for both peaks)	Not less than 2000
Resolution (between pregabalin and pregabalin lactam)	Not less than 2.0
% RSD for replicate injections (area)	Not more than 2.0%

Data Analysis and Quantification

The quantification of **pregabalin lactam** in the bulk drug sample is performed using an external standard method. The percentage of **pregabalin lactam** is calculated using the following formula:

$$\% \text{ Pregabalin Lactam} = (\text{Area of Lactam in Sample} / \text{Area of Lactam in Standard}) \times (\text{Concentration of Standard} / \text{Concentration of Sample}) \times 100$$

Method Validation Summary

The described HPLC method should be fully validated according to ICH guidelines to ensure its suitability for its intended purpose. A summary of the validation parameters and typical acceptance criteria is provided in Table 3.

Table 3: Method Validation Parameters

Parameter	Typical Acceptance Criteria
Specificity	No interference from blank and placebo at the retention times of pregabalin and pregabalin lactam. Peak purity of analyte peaks should be demonstrated.
Linearity	Correlation coefficient (r^2) ≥ 0.999 over a specified concentration range.
Accuracy (% Recovery)	Within 90.0% to 110.0% for the impurity.
Precision (RSD)	Repeatability (Intra-day): $\leq 2.0\%$; Intermediate Precision (Inter-day): $\leq 2.0\%$.
Limit of Detection (LOD)	Signal-to-noise ratio of approximately 3:1.
Limit of Quantification (LOQ)	Signal-to-noise ratio of approximately 10:1.
Robustness	The method should remain unaffected by small, deliberate variations in chromatographic conditions (e.g., pH, flow rate, column temperature).

Experimental Workflow



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Caption: Experimental workflow for the HPLC quantification of **pregabalin lactam**.

Conclusion

The HPLC method described in this application note is a reliable and robust approach for the quantification of **pregabalin lactam** in bulk drug substance. The method is specific, accurate, and precise, making it suitable for routine quality control and stability testing in a pharmaceutical setting. Adherence to the detailed protocol and system suitability criteria will ensure the generation of high-quality, reproducible data.

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